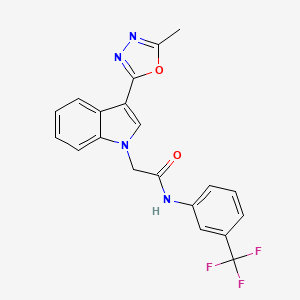
2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H15F3N4O2 and its molecular weight is 400.361. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a derivative of oxadiazole and indole, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, particularly its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound includes an indole moiety linked to a 5-methyl-1,3,4-oxadiazole ring and a trifluoromethyl phenyl group. The structural features contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H16F3N3O |
| Molecular Weight | 353.34 g/mol |
| CAS Number | Not available |
Recent studies have highlighted the mechanisms through which oxadiazole derivatives exert their biological effects. The compound is believed to inhibit key enzymes involved in cancer cell proliferation:
- Inhibition of HDAC (Histone Deacetylase) : Compounds containing oxadiazole rings have shown significant HDAC inhibitory activity, which is crucial for regulating gene expression in cancer cells .
- Targeting EGFR and COX-2 : The compound has been evaluated for its potential as an epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2) inhibitor, both of which are important targets in cancer therapy .
Anticancer Activity
Research indicates that the compound exhibits cytotoxic properties against various cancer cell lines, including:
- HCT116 (human colorectal carcinoma)
- A549 (human lung adenocarcinoma)
- A375 (human melanoma)
The cytotoxicity was assessed using MTT assays, demonstrating significant inhibition of cell viability at low concentrations .
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by its structural components. Modifications in the indole and oxadiazole moieties can enhance or diminish its efficacy. For instance:
- Substitution patterns on the indole ring significantly affect the potency against specific cancer types.
- The presence of the trifluoromethyl group has been associated with increased lipophilicity, enhancing membrane permeability and bioavailability .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Indole-Based Oxadiazoles : A series of indole-based 1,3,4-oxadiazoles were synthesized and screened for anticancer properties. The results indicated that specific substitutions led to enhanced activity against cancer cell lines .
- Mechanism-Based Approaches : Research has shown that hybridization of oxadiazoles with other pharmacophores can target multiple pathways in cancer cells, leading to improved therapeutic outcomes .
Properties
IUPAC Name |
2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O2/c1-12-25-26-19(29-12)16-10-27(17-8-3-2-7-15(16)17)11-18(28)24-14-6-4-5-13(9-14)20(21,22)23/h2-10H,11H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLIBZGZYPVNQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














